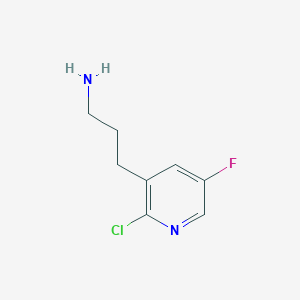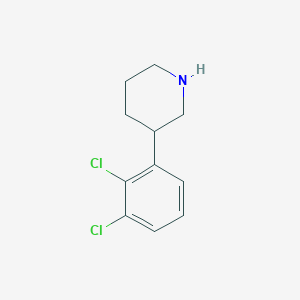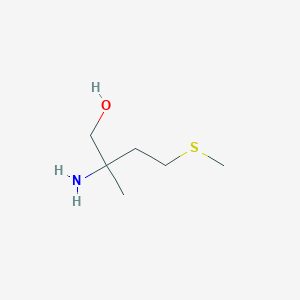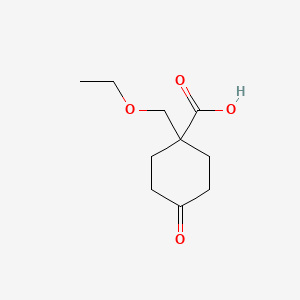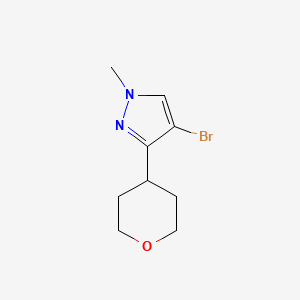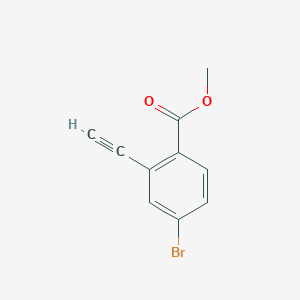
4-Methyl-2-pyridineethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-pyridineethanethioamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pyridineethanethioamide typically involves the reaction of 4-methyl-2-pyridineethanamine with a sulfur source. One common method is the use of Lawesson’s reagent, which facilitates the conversion of amines to thioamides. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur compound .
Industrial Production Methods: Industrial production of thioamides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions: 4-Methyl-2-pyridineethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used
科学的研究の応用
Chemistry: 4-Methyl-2-pyridineethanethioamide is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, thioamides are studied for their potential as enzyme inhibitors and their ability to mimic peptide bonds in proteins. This makes them valuable in the design of biologically active compounds .
Medicine: Thioamides, including this compound, are explored for their potential therapeutic applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thioamides are used in the production of specialty chemicals and materials. Their unique properties make them suitable for applications in coatings, adhesives, and polymers .
作用機序
The mechanism of action of 4-Methyl-2-pyridineethanethioamide involves its interaction with biological targets through its thioamide group. The sulfur atom in the thioamide can form strong interactions with metal ions and other electrophilic centers in enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
類似化合物との比較
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyridine core but differs in its functional groups and applications.
Uniqueness: 4-Methyl-2-pyridineethanethioamide is unique due to its specific combination of a pyridine ring and a thioamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
CAS番号 |
50564-67-5 |
|---|---|
分子式 |
C8H10N2S |
分子量 |
166.25 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-10-7(4-6)5-8(9)11/h2-4H,5H2,1H3,(H2,9,11) |
InChIキー |
XUTPDDRLIIJITD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)CC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



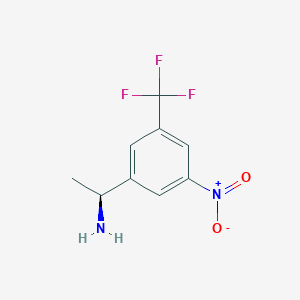
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
